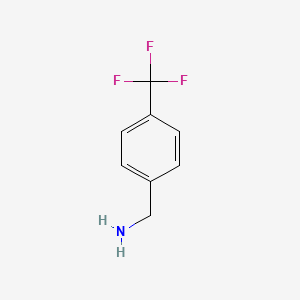

4-(Trifluoromethyl)benzylamine

説明

The exact mass of the compound 4-(Trifluoromethyl)benzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trifluoromethyl)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[4-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDBLLIPPDOICK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186637 | |

| Record name | 4-(Trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3300-51-4 | |

| Record name | 4-(Trifluoromethyl)benzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3300-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003300514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.975 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

4-(Trifluoromethyl)benzylamine CAS number

An In-Depth Technical Guide to 4-(Trifluoromethyl)benzylamine

Introduction

4-(Trifluoromethyl)benzylamine is a crucial chemical intermediate distinguished by the presence of a trifluoromethyl group (-CF3) on the benzylamine (B48309) scaffold. This functional group imparts unique electronic properties, enhancing the molecule's reactivity, metabolic stability, and solubility in organic solvents.[1] Consequently, it serves as a vital building block in the synthesis of a wide array of complex organic compounds. Its CAS (Chemical Abstracts Service) Registry Number is 3300-51-4 .[2][3][4]

This guide provides a comprehensive overview of 4-(Trifluoromethyl)benzylamine, tailored for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, synthesis protocols, key applications, and safety information.

Physicochemical and Spectroscopic Data

The trifluoromethyl group significantly influences the physical and chemical characteristics of the benzylamine molecule.[1] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 3300-51-4 | [2][3][4] |

| Molecular Formula | C8H8F3N | [2][3][5] |

| Linear Formula | CF3C6H4CH2NH2 | |

| Molecular Weight | 175.15 g/mol | [3][6] |

| Appearance | Clear colorless to light yellow liquid | [4][7] |

| Density | 1.229 g/mL at 25 °C | [4] |

| Boiling Point | 191.0 ± 35.0 °C at 760 mmHg | [2] |

| 79-82 °C at 15 mmHg | [4] | |

| Refractive Index | n20/D 1.464 | [4] |

| Flash Point | 75 °C (167 °F) - closed cup | [4] |

| pKa | 8.60 ± 0.10 (Predicted) | [4] |

| EC Number | 221-971-9 | |

| MDL Number | MFCD00010220 |

Synthesis Protocol

4-(Trifluoromethyl)benzylamine can be synthesized via the reduction of 4-trifluoromethylbenzaldehyde oxime. The following is a general experimental procedure derived from established methods.[4]

General Procedure for Reductive Amination

-

Dissolution : Dissolve 5.00 g (26.4 mmol) of 4-trifluoromethylbenzaldehyde oxime in methanol.

-

Acidification : Add 4.0 g (109.7 mmol) of hydrogen chloride gas to the methanolic solution.

-

Catalyst Addition : Introduce 252 mg of a suitable catalyst (e.g., a Palladium-based catalyst) to the reaction mixture.

-

Hydrogenation : Place the reaction vessel under a hydrogen atmosphere at 10 atm pressure.

-

Reaction : Stir the mixture continuously for 3 hours at room temperature (approximately 25°C).

-

Work-up : Upon completion, carefully remove the catalyst by filtration.

-

Neutralization : Add diethyl ether to the filtrate and neutralize the mixture with an aqueous solution of sodium hydroxide.

-

Extraction and Analysis : Separate the ether layer. Analysis by gas chromatography can be used to confirm the formation and yield of 4-(trifluoromethyl)benzylamine, which has been reported to be as high as 93.6% under these conditions.[4]

Applications in Research and Drug Development

The unique properties conferred by the trifluoromethyl group make this compound a valuable precursor in several fields.[1][8] The -CF3 moiety is a well-established bioisostere for other chemical groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[9]

Pharmaceutical Development

4-(Trifluoromethyl)benzylamine is a key intermediate in the synthesis of various pharmaceuticals.[1][10] Its derivatives are explored for a range of therapeutic targets.

-

Antidiabetic Agents : It has been instrumental in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives. A notable outcome of this research was the identification of 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)-phenyl]methyl]benzamide (KRP-297), a candidate for treating diabetes mellitus.

-

Neurological Disorders : The compound is used to develop drugs targeting neurological disorders, as the trifluoromethyl group can modify biological activity and improve brain penetration.[1][8][9]

-

Oncology and Anti-inflammatory Drugs : Its hydrochloride salt is a crucial building block in designing novel anti-cancer and anti-inflammatory agents, where it helps enhance potency and selectivity.[10]

Agrochemicals

In agricultural science, 4-(Trifluoromethyl)benzylamine is used to formulate advanced pesticides and herbicides. The trifluoromethyl group helps to improve the stability and efficacy of the active ingredients.[1][8][10]

Material Science

The compound is also employed in the production of specialty polymers and coatings. The incorporation of the trifluoromethyl group can enhance thermal stability and chemical resistance in these materials.[8][10]

Experimental and Synthetic Workflows

The role of 4-(Trifluoromethyl)benzylamine as a foundational reagent is best illustrated through a synthetic workflow. The diagram below outlines the key steps in the synthesis of advanced pharmaceutical intermediates, such as the benzamide (B126) derivatives mentioned previously.

Caption: Synthetic workflow for an antidiabetic agent using 4-(Trifluoromethyl)benzylamine.

Safety and Handling

4-(Trifluoromethyl)benzylamine is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage : It should be kept in a dark place, sealed in a dry container, and stored at room temperature.[4] The compound is noted to be air sensitive.[4]

-

Personal Protective Equipment (PPE) : Recommended PPE includes eye shields, gloves, and a suitable respirator (e.g., type N95 dust mask or ABEK respirator filter).

Conclusion

4-(Trifluoromethyl)benzylamine is a high-value chemical intermediate with significant applications across pharmaceuticals, agrochemicals, and material science. Its unique trifluoromethyl moiety provides a strategic advantage in designing molecules with enhanced efficacy, stability, and desired physicochemical properties. The detailed protocols for its synthesis and its versatile role in creating advanced compounds underscore its importance for researchers and drug development professionals aiming to innovate in their respective fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Trifluoromethyl)benzylamine | CAS#:3300-51-4 | Chemsrc [chemsrc.com]

- 3. scbt.com [scbt.com]

- 4. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]

- 5. 4-(Trifluoromethyl)benzylamine | CymitQuimica [cymitquimica.com]

- 6. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Trifluoromethyl)benzylamine | 3300-51-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Chemical Properties of 4-(Trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzylamine is a primary benzylamine (B48309) compound characterized by the presence of a trifluoromethyl (-CF3) group at the para position of the benzene (B151609) ring. This electron-withdrawing group significantly influences the molecule's chemical and physical properties, making it a valuable building block in medicinal chemistry and materials science. Its unique electronic and steric characteristics are leveraged in the design of novel pharmaceuticals and agrochemicals, where the trifluoromethyl moiety can enhance metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the core chemical properties of 4-(Trifluoromethyl)benzylamine, including detailed experimental protocols and data presented for ease of comparison.

Chemical and Physical Properties

The physicochemical properties of 4-(Trifluoromethyl)benzylamine are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₈F₃N | [1] |

| Molecular Weight | 175.15 g/mol | [1] |

| CAS Number | 3300-51-4 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | Not applicable (liquid at room temperature) | |

| Boiling Point | 184-185 °C (at 760 mmHg) | |

| Density | 1.229 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.464 | |

| pKa | 8.74 (predicted) | |

| Flash Point | 75 °C (167 °F) - closed cup | |

| Solubility | Soluble in common organic solvents such as methanol (B129727), ethanol, and dichloromethane. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4-(Trifluoromethyl)benzylamine.

| Spectroscopic Data | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.58 (d, J=8.0 Hz, 2H, Ar-H), 7.45 (d, J=8.0 Hz, 2H, Ar-H), 3.95 (s, 2H, CH₂), 1.55 (s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 146.1, 128.0, 125.4 (q, J=3.8 Hz), 124.2 (q, J=272 Hz), 46.0 |

| IR (neat, cm⁻¹) | 3370 (N-H stretch), 3290 (N-H stretch), 3050 (Ar C-H stretch), 2930, 2860 (C-H stretch), 1620 (C=C stretch), 1325 (C-F stretch) |

| Mass Spectrometry (EI) | m/z (%): 175 (M⁺, 100), 174 (95), 158 (30), 127 (20), 109 (15) |

Experimental Protocols

Synthesis of 4-(Trifluoromethyl)benzylamine

Reaction: Reduction of 4-(Trifluoromethyl)benzonitrile

This protocol describes a common method for the synthesis of 4-(Trifluoromethyl)benzylamine via the reduction of 4-(Trifluoromethyl)benzonitrile.

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (B1222165) (NaBH₄) / Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Distilled water

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

-

Addition of Reactant: Dissolve 4-(Trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filtration: Filter the resulting white precipitate (aluminum salts) through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.

-

Extraction: Combine the filtrate and the ether washings. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 4-(Trifluoromethyl)benzylamine.

Purification of 4-(Trifluoromethyl)benzylamine

Method: Fractional Distillation under Reduced Pressure

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum pump and gauge

-

Heating mantle with a stirrer

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

-

Charging the Flask: Place the crude 4-(Trifluoromethyl)benzylamine into the distillation flask along with a few boiling chips or a magnetic stir bar.

-

Distillation: Gradually apply vacuum to the system. Once the desired pressure is reached (typically 10-20 mmHg), begin heating the distillation flask.

-

Fraction Collection: Collect the fraction that distills at the expected boiling point for 4-(Trifluoromethyl)benzylamine under the applied pressure (e.g., ~80-82 °C at 15 mmHg). Discard any initial lower-boiling fractions.

-

Completion: Once the desired product has been collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 4-(Trifluoromethyl)benzylamine in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean NMR tube.

-

Instrument Setup: Record the spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation: As 4-(Trifluoromethyl)benzylamine is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty salt plates or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of 4-(Trifluoromethyl)benzylamine in a volatile organic solvent such as methanol or acetonitrile.

-

Ionization Method: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the synthesis and analysis of 4-(Trifluoromethyl)benzylamine.

Caption: Synthetic workflow for 4-(Trifluoromethyl)benzylamine.

Caption: Analytical workflow for structural confirmation.

Role in Signaling Pathways and Drug Development

While direct involvement of 4-(Trifluoromethyl)benzylamine in specific signaling pathways is not extensively documented, its structural motifs are of significant interest in drug design, particularly for targeting the central nervous system.

The benzylamine scaffold is a common feature in many neurologically active compounds. For instance, derivatives of benzylamine can interact with monoamine transporters and receptors, such as those for dopamine, serotonin, and norepinephrine.[3] The introduction of the trifluoromethyl group can profoundly alter the pharmacokinetic and pharmacodynamic properties of these molecules.

The high electronegativity of the fluorine atoms in the -CF3 group can:

-

Modulate pKa: Lowering the basicity of the amine group, which can affect its ionization state at physiological pH and its ability to cross the blood-brain barrier.

-

Enhance Metabolic Stability: The C-F bond is strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.

-

Increase Lipophilicity: This can improve membrane permeability and facilitate entry into the central nervous system.

-

Alter Binding Interactions: The -CF3 group can engage in specific non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, with biological targets, potentially increasing binding affinity and selectivity.

These properties make 4-(Trifluoromethyl)benzylamine a valuable precursor for the synthesis of radioligands for positron emission tomography (PET) imaging of the brain, as well as for the development of novel therapeutic agents for neurological disorders.

Caption: Role of 4-(Trifluoromethyl)benzylamine in development.

Conclusion

4-(Trifluoromethyl)benzylamine is a chemical entity of significant interest to researchers in both academic and industrial settings. Its unique combination of a reactive primary amine and an electron-withdrawing trifluoromethyl group provides a versatile platform for the synthesis of a wide range of functional molecules. The detailed chemical properties and experimental protocols provided in this guide are intended to facilitate its effective use in the laboratory and to spur further innovation in the fields of drug discovery and materials science.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzylamine, a key building block in medicinal chemistry. This document details its chemical properties, analytical methodologies for its characterization, and its role in the synthesis of pharmacologically active compounds.

Core Chemical and Physical Properties

4-(Trifluoromethyl)benzylamine is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Molecular Weight | 175.15 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₈F₃N | [1][2][3][4] |

| CAS Number | 3300-51-4 | [1][2][3] |

| Density | 1.229 g/mL at 25 °C | [1] |

| Boiling Point | 79-82 °C at 15 mmHg | [4] |

| Refractive Index | n20/D 1.464 | [1] |

| InChI Key | PRDBLLIPPDOICK-UHFFFAOYSA-N | [1] |

Synthesis and Chemical Applications

4-(Trifluoromethyl)benzylamine serves as a crucial intermediate in the synthesis of various compounds, notably in the development of therapeutic agents.

General Synthesis Protocol

A common method for the synthesis of 4-(Trifluoromethyl)benzylamine involves the reduction of 4-trifluoromethylbenzaldehyde oxime.

Experimental Protocol: Synthesis from 4-Trifluoromethylbenzaldehyde Oxime [4]

-

Dissolution: Dissolve 5.00 g (26.4 mmol) of 4-trifluoromethylbenzaldehyde oxime in methanol.

-

Acidification: Add 4.0 g (109.7 mmol) of hydrogen chloride gas to the solution.

-

Catalyst Addition: Introduce 252 mg of a suitable catalyst (e.g., Palladium on carbon).

-

Hydrogenation: Stir the reaction mixture continuously for 3 hours under a hydrogen pressure of 10 atm at room temperature (approximately 25°C).

-

Work-up:

-

Upon reaction completion, remove the catalyst by filtration.

-

Add ether to the reaction mixture.

-

Neutralize the mixture with an aqueous solution of sodium hydroxide.

-

-

Analysis: Analyze the separated ether layer by gas chromatography to confirm the formation and yield of 4-(Trifluoromethyl)benzylamine. A yield of 93.6% has been reported for this method.[4]

Application in Drug Development

4-(Trifluoromethyl)benzylamine is a key precursor in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, which have been investigated as antidiabetic agents.[5]

Analytical Characterization

Accurate characterization of 4-(Trifluoromethyl)benzylamine is crucial for its application in research and development. The following are standard analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of 4-(Trifluoromethyl)benzylamine and to identify any impurities.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Hold: Maintain at 280°C for 5 minutes.

-

-

Mass Spectrometer Settings:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

-

Sample Preparation: Dilute the 4-(Trifluoromethyl)benzylamine sample in a suitable solvent such as dichloromethane (B109758) or methanol.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

-

Instrumentation: A Fourier-Transform Infrared Spectrometer.

-

Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two potassium bromide (KBr) plates.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify characteristic peaks corresponding to N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching (trifluoromethyl group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of 4-(Trifluoromethyl)benzylamine.

Experimental Protocol: ¹H NMR Analysis

-

Instrumentation: A Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃).

-

Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the proton environment in the molecule.

Biological Context and Signaling Pathway

While 4-(Trifluoromethyl)benzylamine is primarily a synthetic intermediate, its amine functionality suggests it can interact with amine oxidases. The gene AOC3 (Amine Oxidase, Copper Containing 3), also known as Vascular Adhesion Protein-1 (VAP-1), encodes a semicarbazide-sensitive amine oxidase that plays a role in inflammation and leukocyte trafficking.

The enzymatic activity of AOC3 involves the oxidative deamination of primary amines. This process generates an aldehyde, hydrogen peroxide, and ammonia. These products can have significant downstream signaling effects. For instance, hydrogen peroxide is a well-known signaling molecule involved in oxidative stress and inflammatory responses.

Below is a diagram illustrating the logical workflow of the enzymatic activity of AOC3 with an amine substrate like 4-(Trifluoromethyl)benzylamine.

Figure 1: Enzymatic activity of AOC3 (VAP-1) and downstream signaling.

This diagram illustrates how 4-(Trifluoromethyl)benzylamine can act as a substrate for the AOC3 enzyme, leading to the production of signaling molecules that can influence cellular processes such as inflammation and leukocyte adhesion.

References

- 1. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and synthesis of 4'-((5-benzylidene-2,4-dioxothiazolidin-3-yl)methyl)biphenyl-2-carbonitrile analogs as bacterial peptide deformylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AOC3 amine oxidase copper containing 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzylamine is a crucial building block in the synthesis of a wide array of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the primary synthetic pathways to 4-(trifluoromethyl)benzylamine, complete with detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction workflows.

Core Synthetic Pathways

Several viable synthetic routes to 4-(trifluoromethyl)benzylamine have been established, each with its own set of advantages and disadvantages. The most prominent methods include the reduction of 4-(trifluoromethyl)benzonitrile (B42179), the reductive amination of 4-(trifluoromethyl)benzaldehyde (B58038), and the Gabriel synthesis starting from 4-(trifluoromethyl)benzyl bromide.

Reduction of 4-(Trifluoromethyl)benzonitrile

The reduction of the nitrile functional group is a direct and efficient method for the preparation of primary amines. This transformation can be achieved through catalytic hydrogenation or by using chemical reducing agents.

Catalytic hydrogenation is a widely used industrial method that offers high yields and is environmentally benign.

Experimental Protocol:

A solution of 4-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol (B129727) is charged into a high-pressure reactor. A catalytic amount of Raney Nickel (typically 5-10 wt%) and aqueous ammonia (B1221849) are added to the mixture. The reactor is then pressurized with hydrogen gas and heated. The reaction is monitored until the uptake of hydrogen ceases. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.[1]

| Parameter | Value |

| Starting Material | 4-(Trifluoromethyl)benzonitrile |

| Reagents | Hydrogen gas, Raney Nickel, Aqueous Ammonia |

| Solvent | 2-Propanol |

| Temperature | 328–358 K |

| Pressure | 500–2000 kPa |

| Reaction Time | Varies with scale and conditions |

| Yield | High |

Table 1: Quantitative data for the catalytic hydrogenation of 4-(trifluoromethyl)benzonitrile.

For laboratory-scale synthesis, lithium aluminum hydride is a powerful and effective reducing agent for the conversion of nitriles to primary amines.

Experimental Protocol:

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, a solution of 4-(trifluoromethyl)benzonitrile (1.0 eq) in the same solvent is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction is carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 4-(trifluoromethyl)benzylamine, which can be further purified by distillation.

| Parameter | Value |

| Starting Material | 4-(Trifluoromethyl)benzonitrile |

| Reagents | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Temperature | 0 °C to reflux |

| Reaction Time | Several hours |

| Yield | High |

Table 2: Quantitative data for the LiAlH₄ reduction of 4-(trifluoromethyl)benzonitrile.

Reductive Amination of 4-(Trifluoromethyl)benzaldehyde

Reductive amination is a versatile one-pot reaction that converts aldehydes or ketones into amines. This method involves the formation of an imine intermediate, which is then reduced in situ.

Experimental Protocol:

A solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) and a source of ammonia, such as ammonium (B1175870) formate (B1220265) or aqueous ammonia, are dissolved in a suitable solvent like methanol. A reducing agent, typically sodium borohydride (B1222165) (NaBH₄), is added portion-wise at a controlled temperature (often 0 °C to room temperature). The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). After the reaction is complete, the solvent is evaporated, and the residue is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated to yield the product.[2][3]

| Parameter | Value |

| Starting Material | 4-(Trifluoromethyl)benzaldehyde |

| Reagents | Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₄) |

| Solvent | Methanol or Ethanol |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Typically a few hours |

| Yield | Good to excellent |

Table 3: Quantitative data for the reductive amination of 4-(trifluoromethyl)benzaldehyde.

Gabriel Synthesis from 4-(Trifluoromethyl)benzyl Bromide

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides, avoiding the over-alkylation often seen in direct amination.[4][5]

Experimental Protocol:

Step 1: N-Alkylation of Potassium Phthalimide (B116566) Potassium phthalimide (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). To this solution, 4-(trifluoromethyl)benzyl bromide (1.0 eq) is added, and the mixture is heated. The reaction is monitored until completion. After cooling, the reaction mixture is poured into water, and the precipitated N-(4-trifluoromethylbenzyl)phthalimide is collected by filtration.[6]

Step 2: Hydrazinolysis of the Phthalimide The N-(4-trifluoromethylbenzyl)phthalimide (1.0 eq) is suspended in ethanol or methanol, and hydrazine (B178648) hydrate (B1144303) (1.2-1.5 eq) is added. The mixture is refluxed for several hours, during which a precipitate of phthalhydrazide (B32825) forms. After cooling, the mixture is acidified with hydrochloric acid and then filtered to remove the precipitate. The filtrate is made basic with sodium hydroxide, and the liberated 4-(trifluoromethyl)benzylamine is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the final product.[7]

| Parameter | N-Alkylation | Hydrazinolysis |

| Starting Material | 4-(Trifluoromethyl)benzyl Bromide | N-(4-trifluoromethylbenzyl)phthalimide |

| Reagents | Potassium Phthalimide | Hydrazine Hydrate |

| Solvent | DMF | Ethanol or Methanol |

| Temperature | Elevated (e.g., 80-100 °C) | Reflux |

| Reaction Time | Several hours | Several hours |

| Yield | High | Good to excellent |

Table 4: Quantitative data for the Gabriel synthesis.

Synthesis of Starting Materials

The accessibility and purity of the starting materials are critical for the successful synthesis of the final product.

-

4-(Trifluoromethyl)benzaldehyde: This can be prepared by the oxidation of 4-(trifluoromethyl)benzyl alcohol or the Rosenmund reduction of 4-(trifluoromethyl)benzoyl chloride.

-

4-(Trifluoromethyl)benzonitrile: Common synthetic routes include the Sandmeyer reaction of 4-(trifluoromethyl)aniline (B29031) or the cyanation of 4-(trifluoromethyl)halobenzenes.[8]

-

4-(Trifluoromethyl)benzyl Bromide: This is typically synthesized by the radical bromination of 4-(trifluoromethyl)toluene using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Conclusion

The synthesis of 4-(trifluoromethyl)benzylamine can be effectively achieved through several pathways, with the choice of method often depending on the scale of the reaction, available reagents, and desired purity. The reduction of 4-(trifluoromethyl)benzonitrile offers a direct route with high yields, particularly amenable to industrial-scale production via catalytic hydrogenation. Reductive amination of the corresponding aldehyde is a versatile and efficient one-pot procedure suitable for laboratory synthesis. The Gabriel synthesis provides a reliable method for obtaining a pure primary amine, avoiding the common issue of over-alkylation. Each of these methods, when executed with care and precision as detailed in the provided protocols, can yield high-quality 4-(trifluoromethyl)benzylamine for use in further synthetic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. redalyc.org [redalyc.org]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

p-(Trifluoromethyl)benzylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-(Trifluoromethyl)benzylamine, a fluorinated organic compound, serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its structural features, particularly the trifluoromethyl group, impart unique physicochemical properties that can enhance the biological activity, metabolic stability, and lipophilicity of parent molecules. This technical guide provides an in-depth overview of the structural formula, physicochemical properties, synthesis, and spectral characterization of p-(Trifluoromethyl)benzylamine. Detailed experimental protocols for its synthesis and characterization are presented, along with a discussion of the potential metabolic pathways based on related compounds. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical Structure and Properties

p-(Trifluoromethyl)benzylamine, also known as 4-(Trifluoromethyl)benzylamine, is a primary amine characterized by a benzyl (B1604629) group substituted with a trifluoromethyl (-CF3) group at the para position of the benzene (B151609) ring.

Structural Formula: C₈H₈F₃N[1]

IUPAC Name: (4-(Trifluoromethyl)phenyl)methanamine

CAS Number: 3300-51-4[1]

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the aromatic ring and the basicity of the amine group.

Physicochemical Properties

A summary of the key physicochemical properties of p-(Trifluoromethyl)benzylamine is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 175.15 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | Not available | |

| Boiling Point | 187-188 °C | |

| Density | 1.229 g/mL at 25 °C | |

| Solubility | Soluble in common organic solvents. |

Synthesis of p-(Trifluoromethyl)benzylamine

A common and efficient method for the synthesis of p-(Trifluoromethyl)benzylamine is the reduction of 4-(trifluoromethyl)benzonitrile (B42179).

Reaction Scheme

Caption: Synthesis of p-(Trifluoromethyl)benzylamine via reduction.

Detailed Experimental Protocol: Reduction of 4-(Trifluoromethyl)benzonitrile

This protocol describes the synthesis of p-(Trifluoromethyl)benzylamine via the reduction of 4-(trifluoromethyl)benzonitrile using lithium aluminum hydride (LiAlH₄).

Materials:

-

4-(Trifluoromethyl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Distilled water

-

15% Sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Substrate: Dissolve 4-(trifluoromethyl)benzonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC-MS).

-

Quenching: Cool the reaction mixture in an ice bath. Cautiously and sequentially add distilled water (to consume excess LiAlH₄), followed by a 15% sodium hydroxide solution, and then more distilled water. This procedure is known as the Fieser workup.

-

Filtration: Stir the resulting granular precipitate for 15-30 minutes, then filter the mixture through a pad of Celite or filter paper. Wash the precipitate with diethyl ether.

-

Extraction and Drying: Combine the filtrate and the ether washings. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude p-(Trifluoromethyl)benzylamine can be purified by distillation under reduced pressure to yield a colorless to light yellow liquid.

Spectral Characterization

The structure of p-(Trifluoromethyl)benzylamine can be confirmed by various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of p-(Trifluoromethyl)benzylamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.58 | d | 2H | Aromatic protons ortho to -CF₃ |

| ~7.40 | d | 2H | Aromatic protons meta to -CF₃ |

| ~3.92 | s | 2H | -CH₂- (benzyl protons) |

| ~1.65 | s (broad) | 2H | -NH₂ (amine protons) |

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: For a liquid sample like p-(Trifluoromethyl)benzylamine, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3370-3290 | Medium | N-H stretching (asymmetric and symmetric) |

| 3050-3020 | Weak | C-H stretching (aromatic) |

| 2920-2850 | Weak | C-H stretching (aliphatic -CH₂-) |

| 1620-1580 | Medium-Weak | C=C stretching (aromatic ring) |

| 1325 | Strong | C-F stretching (symmetric) |

| 1160, 1120 | Strong | C-F stretching (asymmetric) |

| 840 | Strong | p-disubstituted benzene C-H out-of-plane bending |

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of p-(Trifluoromethyl)benzylamine in a volatile solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Obtain the mass spectrum, which shows the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Expected Mass Spectral Data (EI):

| m/z | Relative Intensity | Assignment |

| 175 | High | [M]⁺ (Molecular ion) |

| 174 | High | [M-H]⁺ |

| 156 | Medium | [M-NH₂-H]⁺ |

| 127 | Medium | [M-CF₃+H]⁺ |

| 109 | Medium | [C₇H₆N]⁺ |

Potential Metabolic Pathway

While specific signaling pathways for p-(Trifluoromethyl)benzylamine are not extensively documented, its metabolism can be inferred from the known metabolic pathways of benzylamine (B48309). The presence of the trifluoromethyl group may influence the rate and regioselectivity of these metabolic transformations. The proposed primary metabolic pathway involves oxidative deamination catalyzed by monoamine oxidase (MAO) enzymes. Fluorinated benzylamines are known to be substrates for MAO-B[2].

Caption: Proposed metabolic pathway of p-(Trifluoromethyl)benzylamine.

This proposed pathway suggests that p-(Trifluoromethyl)benzylamine undergoes oxidative deamination to form p-(trifluoromethyl)benzaldehyde, which is subsequently oxidized to p-(trifluoromethyl)benzoic acid. This carboxylic acid can then be conjugated with glycine to form p-(trifluoromethyl)hippuric acid, a water-soluble metabolite that can be readily excreted. The electron-withdrawing nature of the trifluoromethyl group may affect the susceptibility of the benzylamine to MAO-catalyzed oxidation.

Applications in Research and Development

p-(Trifluoromethyl)benzylamine is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group is often incorporated into drug candidates to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the half-life of a drug.

-

Increase Lipophilicity: The CF₃ group can improve the ability of a molecule to cross cell membranes.

-

Modulate Receptor Binding: The electronic effects of the CF₃ group can alter the binding affinity and selectivity of a ligand for its target receptor.

Derivatives of p-(Trifluoromethyl)benzylamine have been investigated for various therapeutic areas, including as enzyme inhibitors and receptor modulators.

Conclusion

p-(Trifluoromethyl)benzylamine is a key synthetic intermediate with properties that are highly advantageous for the development of new chemical entities in the pharmaceutical and agrochemical industries. This guide has provided a detailed overview of its structure, properties, synthesis, and characterization, along with a plausible metabolic pathway. The experimental protocols and spectral data presented herein serve as a practical resource for researchers working with this important fluorinated compound. Further investigation into the specific biological activities and mechanisms of action of p-(Trifluoromethyl)benzylamine and its derivatives is warranted to fully exploit its potential in drug discovery and development.

References

Synthesis of 4-(Trifluoromethyl)benzylamine from 4-trifluoromethylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(trifluoromethyl)benzylamine from 4-trifluoromethylbenzaldehyde, a critical transformation in the development of pharmaceutical and agrochemical agents. The core of this synthesis is the reductive amination of 4-trifluoromethylbenzaldehyde. This document details various methodologies, including direct catalytic hydrogenation and the use of borohydride (B1222165) reagents, offering a comparative analysis of these techniques. Emphasis is placed on detailed experimental protocols, quantitative data presentation, and visual representations of the reaction pathways and workflows to aid researchers in the practical application of these synthetic routes.

Introduction

4-(Trifluoromethyl)benzylamine is a key building block in medicinal chemistry and materials science. The trifluoromethyl group imparts unique properties to molecules, such as increased metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, efficient and scalable methods for the synthesis of this amine are of significant interest. The most common and direct route to 4-(trifluoromethyl)benzylamine is the reductive amination of 4-trifluoromethylbenzaldehyde. This one-pot reaction involves the formation of an intermediate imine from the aldehyde and an ammonia (B1221849) source, which is then reduced in situ to the desired primary amine.

This guide explores several effective methods for this conversion, providing detailed experimental procedures and comparative data to assist researchers in selecting the optimal synthetic strategy for their specific needs.

Synthetic Methodologies

The synthesis of 4-(trifluoromethyl)benzylamine from 4-trifluoromethylbenzaldehyde can be achieved through several reductive amination protocols. The primary methods involve:

-

Catalytic Hydrogenation: A classic and "green" approach utilizing hydrogen gas and a metal catalyst.

-

Borohydride Reductions: Employing hydride-donating reagents such as sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Each method offers distinct advantages and disadvantages in terms of reaction conditions, selectivity, cost, and scalability.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for reductive amination due to its high atom economy and the low cost of hydrogen gas. The reaction typically involves treating 4-trifluoromethylbenzaldehyde with ammonia in the presence of a heterogeneous catalyst under hydrogen pressure.

Reaction Scheme:

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel (Ra-Ni). The choice of catalyst can influence the reaction efficiency and selectivity.

Borohydride-Mediated Reductive Amination

Borohydride reagents are versatile and effective for laboratory-scale reductive aminations. They offer milder reaction conditions compared to catalytic hydrogenation and do not require specialized high-pressure equipment.

Sodium borohydride is a cost-effective and readily available reducing agent. The reaction can be performed as a one-pot synthesis where the aldehyde, ammonia source, and NaBH₄ are combined. To avoid the premature reduction of the aldehyde, a two-step, one-pot approach is often favored, where the imine is allowed to form before the addition of the reducing agent.

Sodium triacetoxyborohydride is a milder and more selective reducing agent than sodium borohydride.[1] It is particularly effective for the reductive amination of aldehydes in a one-pot procedure because it reduces the intermediate iminium ion much faster than the starting aldehyde.[2] This selectivity minimizes the formation of the corresponding alcohol as a byproduct.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic methods, allowing for a direct comparison of their efficiencies.

| Method | Reducing Agent/Catalyst | Ammonia Source | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Catalytic Hydrogenation | Pd/C | Aqueous Ammonia | Methanol/IPA | 80 - 100 | 3 - 5 | 72 - 96 | >98 |

| Sodium Borohydride | NaBH₄ | Aqueous Ammonia | Methanol/THF | Room Temperature | 2 - 4 | 85 - 95 | >97 |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Ammonium (B1175870) Acetate (B1210297) | Dichloromethane (B109758) | Room Temperature | 1 - 3 | 90 - 98 | >98 |

Note: Yields and purities are approximate and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

Method 1: Catalytic Hydrogenation

Materials:

-

4-Trifluoromethylbenzaldehyde

-

Aqueous ammonia (25-28 wt%)

-

10% Palladium on carbon (Pd/C)

-

Methanol or Isopropanol (IPA)

-

Hydrogen gas

-

High-pressure autoclave reactor

Procedure:

-

In a high-pressure autoclave reactor, combine 4-trifluoromethylbenzaldehyde (0.5 mmol), aqueous ammonia (2 mL), the chosen solvent (4 mL of IPA or Methanol), and the 10% Pd/C catalyst (20 mg).

-

Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas to 2 MPa.

-

Heat the reaction mixture to 80 °C with vigorous stirring.

-

Maintain these conditions for 3-5 hours, monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to obtain pure 4-(trifluoromethyl)benzylamine.

Method 2: Reductive Amination using Sodium Borohydride

Materials:

-

4-Trifluoromethylbenzaldehyde

-

Aqueous ammonia (25-28 wt%) or ammonium acetate

-

Sodium borohydride (NaBH₄)

-

Methanol or Tetrahydrofuran (THF)

-

Dichloromethane or Ethyl acetate for extraction

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-trifluoromethylbenzaldehyde (10 mmol) and the ammonia source (e.g., aqueous ammonia, 20 mmol) in the chosen solvent (50 mL of Methanol or THF) in a round-bottom flask.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (12 mmol) in small portions to the cooled solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to give the crude product.

-

Purify by vacuum distillation or column chromatography.

Method 3: Reductive Amination using Sodium Triacetoxyborohydride

Materials:

-

4-Trifluoromethylbenzaldehyde

-

Ammonium acetate

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 4-trifluoromethylbenzaldehyde (10 mmol) and ammonium acetate (20 mmol) in DCM or DCE (100 mL), add sodium triacetoxyborohydride (15 mmol) in one portion.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to afford the crude product.

-

Purify by vacuum distillation or column chromatography.

Mandatory Visualizations

Signaling Pathway: Reductive Amination Mechanism

Caption: Mechanism of reductive amination of 4-trifluoromethylbenzaldehyde.

Experimental Workflow

Caption: General experimental workflow for the synthesis of 4-(trifluoromethyl)benzylamine.

Conclusion

The synthesis of 4-(trifluoromethyl)benzylamine from 4-trifluoromethylbenzaldehyde is a robust and versatile transformation that can be accomplished through several effective methods. Catalytic hydrogenation offers an economical and environmentally friendly option for large-scale production, while borohydride-mediated reductive aminations provide mild and highly selective alternatives for laboratory-scale synthesis. The choice of method will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. This guide provides the necessary technical details to enable researchers, scientists, and drug development professionals to successfully implement these synthetic strategies.

References

Spectroscopic data of 4-(Trifluoromethyl)benzylamine

An In-depth Technical Guide to the Spectroscopic Data of 4-(Trifluoromethyl)benzylamine

This guide provides a comprehensive overview of the spectroscopic data for 4-(Trifluoromethyl)benzylamine, a key intermediate in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its structural characterization through various spectroscopic techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-(Trifluoromethyl)benzylamine (CAS No: 3300-51-4, Molecular Formula: C₈H₈F₃N, Molecular Weight: 175.15 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.59 | Doublet | 2H | Aromatic (C₂-H, C₆-H) |

| 7.45 | Doublet | 2H | Aromatic (C₃-H, C₅-H) |

| 3.93 | Singlet | 2H | Methylene (-CH₂) |

| 1.60 | Singlet | 2H | Amine (-NH₂) |

| Solvent: CDCl₃, Frequency: 90 MHz[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 145.5 | Aromatic (C₄-CF₃) |

| 128.0 | Aromatic (C₁) |

| 125.3 (quartet) | Aromatic (C₃, C₅) |

| 124.5 (quartet) | Trifluoromethyl (-CF₃) |

| 45.9 | Methylene (-CH₂) |

| Solvent: CDCl₃, Frequency: 90 MHz[4] |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3380 - 3300 | Medium | N-H stretch (amine) |

| 3050 - 3000 | Weak | C-H stretch (aromatic) |

| 2950 - 2850 | Weak | C-H stretch (aliphatic) |

| 1620 | Medium | N-H bend (amine) |

| 1420 | Medium | C=C stretch (aromatic) |

| 1325 | Strong | C-F stretch |

| 1160, 1120, 1070 | Strong | C-F stretch |

| 840 | Strong | C-H bend (p-subst.) |

| Technique: Neat or ATR-IR[2] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 175 | High | [M]⁺ (Molecular ion) |

| 174 | Moderate | [M-H]⁺ |

| 159 | Moderate | [M-NH₂]⁺ |

| 106 | Moderate | [M-CF₃]⁺ |

| Technique: GC-MS (Electron Ionization)[2] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 4-(Trifluoromethyl)benzylamine.

Materials:

-

4-(Trifluoromethyl)benzylamine (5-20 mg for ¹H, 20-50 mg for ¹³C)[5]

-

Deuterated chloroform (B151607) (CDCl₃)

-

5 mm NMR tube

-

Pipette

-

Vortex mixer

Procedure:

-

Accurately weigh the required amount of 4-(Trifluoromethyl)benzylamine and transfer it into a clean, dry vial.

-

Add approximately 0.6 mL of CDCl₃ to the vial.[5]

-

Gently vortex the mixture to ensure the sample is fully dissolved.

-

Using a pipette, carefully transfer the solution into a 5 mm NMR tube, ensuring a sample height of 4-5 cm.[5]

-

Wipe the exterior of the NMR tube clean and place it in the NMR spectrometer.

-

Acquire the spectrum after locking, tuning, and shimming the instrument. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.[6]

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid 4-(Trifluoromethyl)benzylamine.

Materials:

-

4-(Trifluoromethyl)benzylamine

-

FTIR spectrometer

-

Sodium chloride (NaCl) or potassium bromide (KBr) salt plates[7]

-

Pasteur pipette

Procedure (Neat Liquid Film):

-

Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone (B3395972) and allow them to dry completely.[7]

-

Using a Pasteur pipette, place one to two drops of 4-(Trifluoromethyl)benzylamine onto the surface of one salt plate.[7][8]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[7][8]

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[9]

-

Acquire the background spectrum (air).

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[10]

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of 4-(Trifluoromethyl)benzylamine using Electron Ionization (EI).

Materials:

-

4-(Trifluoromethyl)benzylamine

-

Volatile organic solvent (e.g., methanol, acetonitrile)

-

GC-MS system

Procedure:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent.[11]

-

If necessary, filter the solution to remove any particulate matter.[11]

-

Inject the sample into the Gas Chromatograph (GC) inlet, where it is vaporized and separated on a capillary column.

-

The separated components elute from the GC column and enter the mass spectrometer's ion source.

-

In the ion source, the sample molecules are bombarded with a beam of electrons (typically 70 eV for EI), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-(Trifluoromethyl)benzylamine.

Caption: General workflow for spectroscopic analysis.

References

- 1. 4-(Trifluoromethyl)benzylamine(3300-51-4) 1H NMR spectrum [chemicalbook.com]

- 2. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)benzylamine | 3300-51-4 [chemicalbook.com]

- 4. 4-(Trifluoromethyl)benzylamine(3300-51-4) 13C NMR [m.chemicalbook.com]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. uwyo.edu [uwyo.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. researchgate.net [researchgate.net]

- 9. ursinus.edu [ursinus.edu]

- 10. homework.study.com [homework.study.com]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Safety and Handling of 4-(Trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling of 4-(Trifluoromethyl)benzylamine, a versatile building block in the pharmaceutical and agrochemical industries. Due to its unique trifluoromethyl group, this compound offers advantages in modulating the electronic properties, metabolic stability, and biological activity of target molecules.[1] However, its chemical properties also necessitate careful handling and adherence to strict safety protocols. This document outlines the known hazards, provides detailed handling procedures, and discusses toxicological assessment strategies relevant to a research and development setting.

Physicochemical and Hazard Information

A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling. The following tables summarize the key properties and hazard classifications for 4-(Trifluoromethyl)benzylamine.

Table 1: Physicochemical Properties of 4-(Trifluoromethyl)benzylamine

| Property | Value | Reference |

| CAS Number | 3300-51-4 | [2][3] |

| Molecular Formula | C₈H₈F₃N | [2][3] |

| Molecular Weight | 175.15 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | |

| Boiling Point | 79-82 °C @ 15 mmHg | |

| Density | 1.229 g/mL at 25 °C | |

| Flash Point | 75 °C (167 °F) - closed cup | |

| Solubility | Information not available | |

| Vapor Pressure | Information not available |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1C / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 / 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Note: The GHS classification is based on aggregated data and may vary by supplier.

Health Hazards and First Aid Measures

4-(Trifluoromethyl)benzylamine is classified as a corrosive and irritant compound.[2] Exposure can cause significant damage to the skin, eyes, and respiratory tract. Aromatic amines, as a class, can be readily absorbed through the skin and may have systemic effects.[4]

Table 3: First Aid Measures

| Exposure Route | Symptoms | First Aid Procedures |

| Inhalation | Cough, choking, shortness of breath, respiratory tract irritation.[5] | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Redness, pain, skin burns, and necrosis upon prolonged contact.[6] | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Severe irritation, pain, redness, and potential for serious eye damage. | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Burns to the mouth, throat, and stomach; pain, nausea, vomiting.[5] | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure to 4-(Trifluoromethyl)benzylamine.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with any new procedure should be conducted to ensure the appropriate level of PPE is selected.

Table 4: Recommended Personal Protective Equipment

| Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. For tasks with a higher risk of splashing, additional protective clothing such as an apron or coveralls should be worn. |

| Respiratory Protection | Use in a well-ventilated area, preferably in a chemical fume hood. If the ventilation is inadequate or for emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used. |

Engineering Controls

-

Ventilation: All work with 4-(Trifluoromethyl)benzylamine should be conducted in a well-ventilated area. The use of a certified chemical fume hood is strongly recommended for all procedures involving this compound.

-

Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.

-

Store away from heat, sparks, and open flames.

Accidental Release and Disposal

Accidental Release Measures

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

-

Large Spills: Evacuate the area and prevent further leakage or spillage if it is safe to do so. Ventilate the area and wear appropriate PPE. Contain the spill and collect the material for disposal.

-

Avoid runoff into sewers and waterways.

Disposal

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.

-

Contaminated materials and containers should be treated as hazardous waste.

Experimental Protocols for Safety Assessment

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD TG 431)

This test method is used to predict the skin corrosion potential of a chemical.

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis model. The corrosive potential is assessed by measuring the viability of the cells after exposure using a colorimetric assay (e.g., MTT assay).

-

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissue cultures are equilibrated in a maintenance medium.

-

Chemical Exposure: A precise amount of the test chemical is applied to the surface of the tissue. Tissues are exposed for specific time points (e.g., 3 minutes and 1 hour).

-

Viability Assessment: After exposure, the tissues are rinsed and incubated with MTT solution. The amount of formazan (B1609692) produced, which is proportional to the number of viable cells, is quantified spectrophotometrically.

-

Data Interpretation: The cell viability is compared to that of negative controls. A chemical is identified as corrosive if the cell viability falls below a certain threshold at either time point.

-

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD TG 492)

This test method is used to identify chemicals that are not classified as eye irritants.

-

Principle: The test chemical is applied to a reconstructed human cornea-like epithelium model. The potential for eye irritation is determined by measuring cell viability after exposure.

-

Methodology:

-

Tissue Preparation: The RhCE tissues are equilibrated in a maintenance medium.

-

Chemical Exposure: The test chemical is applied to the surface of the tissue for a defined period.

-

Viability Assessment: Following exposure and rinsing, cell viability is determined using the MTT assay.

-

Data Interpretation: If the mean tissue viability is above a certain threshold, the chemical is considered not to require classification for eye irritation.

-

Biological Effects and Potential Signaling Pathways

Detailed studies on the specific biological effects and signaling pathways of 4-(Trifluoromethyl)benzylamine are not widely available. However, based on its chemical structure, some potential biological activities can be inferred.

-

Aromatic Amines: This class of compounds is known to have a range of biological effects. Some aromatic amines can be metabolized to reactive intermediates that can interact with cellular macromolecules, leading to toxicity.[4] Some have also been shown to interfere with the visual cycle in the retina.[7]

-

Trifluoromethyl Group: The inclusion of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity to target proteins.[1] This is achieved by blocking sites of oxidative metabolism and altering the electronic properties of the molecule.

Given its use as a building block in pharmacologically active molecules, it is plausible that 4-(Trifluoromethyl)benzylamine could interact with various biological targets. However, without specific research, any proposed signaling pathway would be speculative. A hypothetical pathway could involve its interaction with a G-protein coupled receptor (GPCR), leading to downstream signaling cascades.

Conclusion

4-(Trifluoromethyl)benzylamine is a valuable chemical intermediate with significant potential in research and development. Its hazardous properties, particularly its corrosivity (B1173158) and irritancy, demand a high level of safety awareness and strict adherence to handling protocols. This guide provides a foundation for the safe use of this compound in a laboratory setting. For all new applications, a thorough risk assessment should be performed, and all personnel should be trained on the specific hazards and handling procedures.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. 4-(Trifluoromethyl)benzylamine | C8H8F3N | CID 76804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. The acute toxicity and primary irritancy of N-benzyl-N,N-dimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of aromatic amines that short-circuit the visual cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Trifluoromethyl)benzylamine: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethyl)benzylamine is a key building block in medicinal chemistry and drug development, primarily owing to the unique physicochemical properties imparted by the trifluoromethyl (CF3) group. This technical guide provides an in-depth overview of its commercial availability, detailed experimental protocols for its synthesis, and its application in the development of bioactive molecules, with a focus on antidiabetic agents. The strategic incorporation of the CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This document serves as a comprehensive resource for researchers leveraging this versatile amine in their synthetic and drug discovery endeavors.

Commercial Availability

4-(Trifluoromethyl)benzylamine is readily available from a multitude of commercial suppliers. Purity levels typically range from 97% to over 99%, with the compound being offered in quantities from grams to kilograms to suit both laboratory-scale research and larger-scale development projects.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 97% | 1 g, 10 g |

| Thermo Fisher Scientific (Alfa Aesar) | 97% | 5 g, 25 g |

| TCI Chemicals | >98.0% (GC) | 5 g, 25 g |

| Chem-Impex | ≥ 99% (GC) | 5 g, 25 g, 100 g, 250 g |

| CymitQuimica | 97% | 1 g, 5 g, 10 g, 25 g, 100 g, 500 g |